6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]
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Overview
Description
6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a benzofuran ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzofuran derivative, which undergoes nucleophilic substitution with a fluorinated azetidine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorine and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as photochromic materials
Mechanism of Action
The mechanism of action of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and used in smart materials.
Benzofuran Derivatives: Widely studied for their antimicrobial and anticancer activities
Uniqueness
6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
6-fluorospiro[3H-1-benzofuran-2,3'-azetidine] |
InChI |
InChI=1S/C10H10FNO/c11-8-2-1-7-4-10(5-12-6-10)13-9(7)3-8/h1-3,12H,4-6H2 |
InChI Key |
DEIXZFOXXGICTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)OC13CNC3 |
Origin of Product |
United States |
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